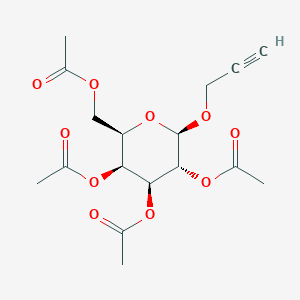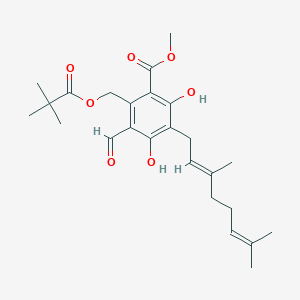![molecular formula C7H14N2 B11829676 1-{6-Methyl-3-azabicyclo[3.1.0]hexan-1-yl}methanamine](/img/structure/B11829676.png)
1-{6-Methyl-3-azabicyclo[3.1.0]hexan-1-yl}methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{6-Methyl-3-azabicyclo[310]hexan-1-yl}methanamine is a bicyclic amine compound characterized by its unique structure, which includes a nitrogen atom within a three-membered ring fused to a six-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-{6-Methyl-3-azabicyclo[3.1.0]hexan-1-yl}methanamine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of bromoacetyl bromide and 3-methyl-2-butenol.
Formation of Bromoacetate: Bromoacetyl bromide reacts with 3-methyl-2-butenol in the presence of sodium bicarbonate to yield bromoacetate.
Formation of Alpha-Diazoacetate: The bromoacetate undergoes an alkaline reaction in anhydrous tetrahydrofuran (THF) with N,N’-Bis(p-toluenesulfonyl) hydrazine, resulting in the formation of alpha-diazoacetate.
Intramolecular Cyclopropanation: The alpha-diazoacetate is then subjected to intramolecular cyclopropanation using ruthenium (II) catalysis to form the desired bicyclic structure.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-{6-Methyl-3-azabicyclo[3.1.0]hexan-1-yl}methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the methanamine group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the fully reduced amine.
Substitution: Formation of N-substituted derivatives.
Aplicaciones Científicas De Investigación
1-{6-Methyl-3-azabicyclo[3.1.0]hexan-1-yl}methanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly antiviral and antibacterial agents.
Mecanismo De Acción
The mechanism of action of 1-{6-Methyl-3-azabicyclo[3.1.0]hexan-1-yl}methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and the nature of the target molecule .
Comparación Con Compuestos Similares
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: A similar bicyclic amine with a dimethyl substitution.
1-Azabicyclo[3.1.0]hexane: A simpler analog without the methyl substitution.
3-Azabicyclo[3.1.0]hexane: Another analog with a different substitution pattern.
Uniqueness: 1-{6-Methyl-3-azabicyclo[3.1.0]hexan-1-yl}methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
Propiedades
Fórmula molecular |
C7H14N2 |
|---|---|
Peso molecular |
126.20 g/mol |
Nombre IUPAC |
(6-methyl-3-azabicyclo[3.1.0]hexan-1-yl)methanamine |
InChI |
InChI=1S/C7H14N2/c1-5-6-2-9-4-7(5,6)3-8/h5-6,9H,2-4,8H2,1H3 |
Clave InChI |
JESDMCAPSBWLFO-UHFFFAOYSA-N |
SMILES canónico |
CC1C2C1(CNC2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(R)-5-(Benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trimethylsilyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B11829599.png)

![(R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-chloroethanone](/img/structure/B11829614.png)

![N'-[5-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-1,3,5-triazin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B11829632.png)

![N-((1R,3s,5S)-8-azabicyclo[3.2.1]octan-3-yl)isobutyramide](/img/structure/B11829644.png)


![6-(tert-Butylsulfonyl)-3-iodo-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B11829660.png)
![2-Benzyl 4-ethyl 2,7-diazaspiro[4.4]nonane-2,4-dicarboxylate](/img/structure/B11829662.png)

